Ritonavir metabolite

Cancer Therapeutics Drug Repurposing HIV Protease Inhibitors

Ritonavir metabolite (CAS 176655-55-3), also known as Desthiazolylmethyloxycarbonyl Ritonavir or M1, is a minor active metabolite of the HIV-1 protease inhibitor ritonavir formed via cytochrome P450 (CYP) 3A-mediated removal of the thiazolylmethyloxycarbonyl moiety. Unlike the parent drug, M1 exhibits distinct biological activities, particularly in cancer models, and displays a unique CYP3A4 binding mode characterized by a 180° rotation in the active site and weaker enzyme inhibition.

Molecular Formula C32H45N5O3S
Molecular Weight 579.8 g/mol
CAS No. 176655-55-3
Cat. No. B1663632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRitonavir metabolite
CAS176655-55-3
Molecular FormulaC32H45N5O3S
Molecular Weight579.8 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O
InChIInChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28(38)27(33)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,34,39)(H,36,40)/t25-,27-,28-,29-/m0/s1
InChIKeyIQKWCORIMSRQGZ-AMEOFWRWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ritonavir Metabolite (Desthiazolylmethyloxycarbonyl Ritonavir) CAS 176655-55-3: Core Identity and Research Procurement Considerations


Ritonavir metabolite (CAS 176655-55-3), also known as Desthiazolylmethyloxycarbonyl Ritonavir or M1, is a minor active metabolite of the HIV-1 protease inhibitor ritonavir formed via cytochrome P450 (CYP) 3A-mediated removal of the thiazolylmethyloxycarbonyl moiety [1][2]. Unlike the parent drug, M1 exhibits distinct biological activities, particularly in cancer models, and displays a unique CYP3A4 binding mode characterized by a 180° rotation in the active site and weaker enzyme inhibition [3][4]. This compound serves as a critical tool for investigating structure-activity relationships, metabolic fate, and off-target pharmacology of protease inhibitors.

Why Ritonavir Metabolite M1 (CAS 176655-55-3) Cannot Be Replaced by Parent Ritonavir or Other Metabolites in Critical Assays


Ritonavir metabolite M1 (Desthiazolylmethyloxycarbonyl Ritonavir) is not a generic substitute for ritonavir or its other metabolites due to fundamental structural and functional divergence. The removal of the thiazolylmethyloxycarbonyl group eliminates a key heme-coordinating nitrogen atom, profoundly altering CYP3A4 binding kinetics and eliminating mechanism-based inactivation [1]. Furthermore, M1 is a minor circulating metabolite in humans, representing <2% of ritonavir plasma levels, yet exhibits significantly enhanced antiproliferative activity against breast cancer cell lines and distinct in vivo efficacy compared to ritonavir [2][3]. These differences preclude simple interchangeability in experimental systems designed to probe HIV protease inhibition, drug-drug interactions, or anticancer mechanisms.

Quantitative Differentiation of Ritonavir Metabolite M1 (CAS 176655-55-3) from Parent Ritonavir and Analogs: A Procurement-Focused Evidence Guide


Superior Antiproliferative Potency and Selectivity in Breast Cancer Cell Lines vs. Ritonavir

M1 (Desthiazolylmethyloxycarbonyl Ritonavir) demonstrates significantly greater antiproliferative activity compared to ritonavir across multiple breast cancer cell lines, with lower IC50 values and a higher IC50 against a non-transformed mammary epithelial line, indicating an improved therapeutic index in vitro [1].

Cancer Therapeutics Drug Repurposing HIV Protease Inhibitors

Differential CYP3A4 Binding Affinity and Altered Inhibition Profile

M1 binds reversibly to CYP3A4 with a spectral dissociation constant (Ks) of 0.43 ± 0.5 µM, which is substantially weaker than the sub-nanomolar affinity exhibited by ritonavir [1]. This structural modification eliminates mechanism-based inactivation of CYP3A4, a hallmark of ritonavir's pharmacology [2].

Drug Metabolism CYP450 Enzymes Drug-Drug Interactions

In Vivo Antitumor Efficacy in Xenograft Model Contrasting with Ritonavir

In a MDA-MB-231 breast cancer xenograft model, M1 administered intraperitoneally at its maximum tolerated dose (MTD) of 20 mg/kg significantly inhibited tumor growth, whereas ritonavir at the same 20 mg/kg dose (half of its MTD) exhibited no effect [1]. This demonstrates differential in vivo activity not predicted by in vitro protease inhibition profiles.

In Vivo Pharmacology Xenograft Models Cancer Therapeutics

Structural Basis for Altered CYP3A4 Interaction Revealed by X-Ray Crystallography

Crystal structure of the CYP3A4-M1 complex (PDB: 3TJS) at 2.25 Å resolution reveals that M1 rotates by ~180° relative to ritonavir within the active site to place its phenyl groups into hydrophobic pockets [1]. This altered orientation correlates with a shorter N–Fe bond (0.1–0.2 Å shorter than in the ritonavir-bound form) and disorder in the 212–218 peptide region, providing a structural rationale for the reduced binding affinity and lack of mechanism-based inactivation [1].

Structural Biology Enzyme Mechanisms Ligand Binding

Optimal Research and Industrial Application Scenarios for Ritonavir Metabolite M1 (CAS 176655-55-3)


Mechanistic Studies of CYP3A4-Ligand Interactions and Drug-Drug Interaction Prediction

M1 serves as an ideal probe molecule for dissecting CYP3A4 binding versus inactivation mechanisms. Its reversible binding (Ks = 0.43 µM) and lack of mechanism-based inactivation [1] allow researchers to isolate the contribution of the thiazolylmethyloxycarbonyl group to heme coordination and enzyme inactivation. This is critical for building pharmacophore models and predicting drug-drug interaction liabilities of novel protease inhibitors [2].

Anticancer Drug Discovery and Target Validation in Breast Cancer Models

Given its enhanced in vitro potency and selectivity across ER+, HER2+, and triple-negative breast cancer lines (IC50 reductions of 13–18 µM vs. ritonavir) [1], M1 is a valuable tool for target deconvolution studies aimed at identifying the molecular pathways mediating ritonavir-derivative anticancer activity. In vivo efficacy in the MDA-MB-231 xenograft model [2] further supports its use in preclinical proof-of-concept studies for oncology repurposing programs.

Metabolite Identification and Quantification in Pharmacokinetic Studies

As a minor but analytically distinct circulating metabolite (plasma levels <2% of ritonavir) [1], M1 is an essential reference standard for LC-MS/MS method development and validation in clinical and preclinical pharmacokinetic studies of ritonavir-containing regimens. Its structural divergence from the major metabolite M2 ensures unambiguous chromatographic resolution and quantitation [2].

Structural Biology and Computational Chemistry of CYP3A4

The high-resolution crystal structure of CYP3A4 in complex with M1 (PDB: 3TJS) provides a unique template for molecular docking simulations and structure-based design of CYP3A4 modulators [1]. The 180° rotation and altered binding pose relative to ritonavir offer insights into conformational plasticity of the active site, guiding the optimization of inhibitor selectivity and metabolic stability.

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